Carbamic acid, ethylmethyl-, ethyl ester
Overview
Description
Carbamic acid, ethylmethyl-, ethyl ester is an organic compound with the molecular formula C5H11NO2. It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid, ethylmethyl-, ethyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with ethyl alcohol under controlled conditions.
Addition of Alcohols to Isocyanates: In this method, ethyl alcohol is added to isocyanates to form the ester.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce the desired ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Esterification: The compound can undergo esterification reactions, where it reacts with carboxylic acids to form esters.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield carbamic acid and ethyl alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in esterification reactions.
Bases: Sodium hydroxide or potassium hydroxide can be used in hydrolysis reactions.
Major Products Formed:
Esterification: Produces various esters depending on the carboxylic acid used.
Hydrolysis: Yields carbamic acid and ethyl alcohol.
Scientific Research Applications
Carbamic acid, ethylmethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, ethylmethyl-, ethyl ester involves its interaction with molecular targets in biological systems. It can act as a nucleophile, participating in various biochemical reactions. The compound can also inhibit certain enzymes by forming stable complexes with them, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Carbamic acid, ethylmethyl-, ethyl ester can be compared with other similar compounds such as:
Methyl Carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Carbamate: Similar but lacks the methyl group on the nitrogen atom.
Methylurethane: Another carbamate ester with different substituents.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties compared to other carbamate esters .
Properties
IUPAC Name |
ethyl N-ethyl-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7(3)6(8)9-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPFLCTZNRMTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878847 | |
Record name | Carbamic acid, ethylmethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77333-18-7 | |
Record name | Carbamic acid, ethylmethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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